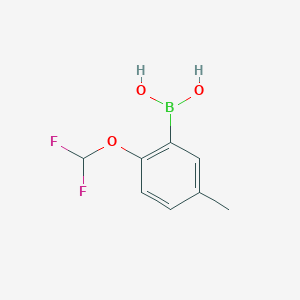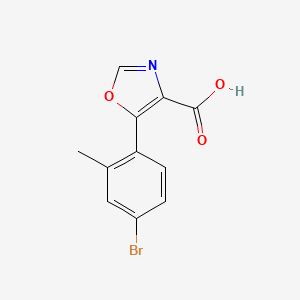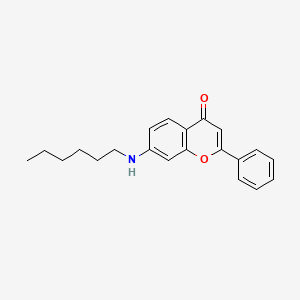![molecular formula C13H15BrN4O3S B12615232 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea CAS No. 918494-16-3](/img/structure/B12615232.png)
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom, a pyrrolidine sulfonyl group, and a urea moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. Once the indole core is prepared, the bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the introduction of the pyrrolidine sulfonyl group. This can be done by reacting the brominated indole with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or by using a urea derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with the removal of the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(pyrrolidine-1-ylsulfonyl)-1H-indole-2-carboxamide
- 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine
- Indole-3-acetic acid derivatives
Uniqueness
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918494-16-3 |
|---|---|
Molecular Formula |
C13H15BrN4O3S |
Molecular Weight |
387.25 g/mol |
IUPAC Name |
(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)urea |
InChI |
InChI=1S/C13H15BrN4O3S/c14-8-3-4-10-9(7-8)11(12(16-10)17-13(15)19)22(20,21)18-5-1-2-6-18/h3-4,7,16H,1-2,5-6H2,(H3,15,17,19) |
InChI Key |
SHACXVPLBNXYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


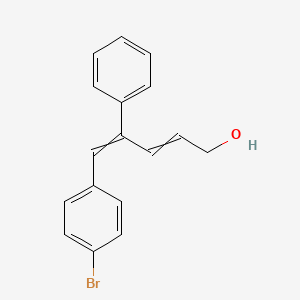
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
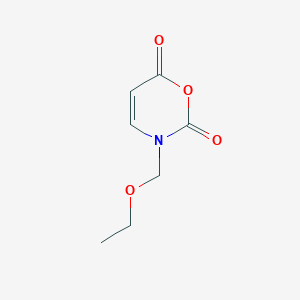
![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)



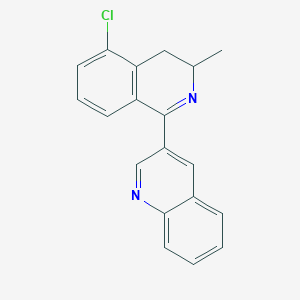
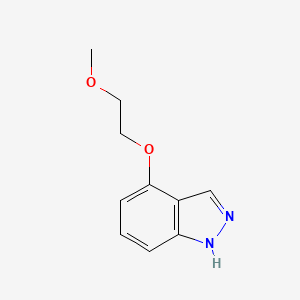
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
